Cas no 1550317-01-5 (3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-)

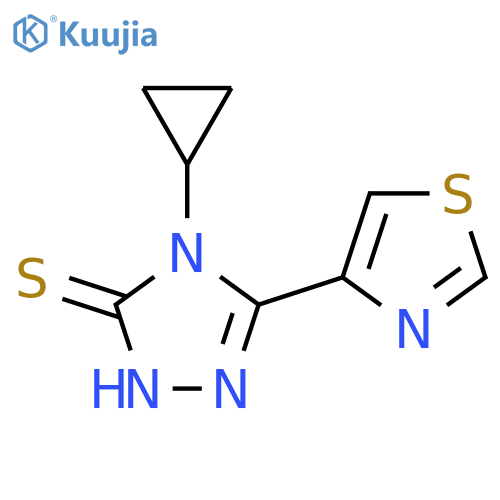

1550317-01-5 structure

商品名:3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-

CAS番号:1550317-01-5

MF:C8H8N4S2

メガワット:224.305917739868

CID:5295379

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 化学的及び物理的性質

名前と識別子

-

- 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-

-

- インチ: 1S/C8H8N4S2/c13-8-11-10-7(6-3-14-4-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,11,13)

- InChIKey: MDHOLVSCTCEHLK-UHFFFAOYSA-N

- ほほえんだ: N1=C(C2=CSC=N2)N(C2CC2)C(=S)N1

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782387-0.5g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 0.5g |

$671.0 | 2025-02-22 | |

| Enamine | EN300-782387-10.0g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 10.0g |

$3007.0 | 2025-02-22 | |

| Enamine | EN300-782387-0.25g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 0.25g |

$642.0 | 2025-02-22 | |

| Enamine | EN300-782387-0.1g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 0.1g |

$615.0 | 2025-02-22 | |

| Enamine | EN300-782387-2.5g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 2.5g |

$1370.0 | 2025-02-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076219-1g |

4-Cyclopropyl-5-(1,3-thiazol-4-yl)-4h-1,2,4-triazole-3-thiol |

1550317-01-5 | 95% | 1g |

¥3717.0 | 2024-04-18 | |

| Enamine | EN300-782387-1.0g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 1.0g |

$699.0 | 2025-02-22 | |

| Enamine | EN300-782387-5.0g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 5.0g |

$2028.0 | 2025-02-22 | |

| Enamine | EN300-782387-0.05g |

4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |

1550317-01-5 | 95.0% | 0.05g |

$587.0 | 2025-02-22 |

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1550317-01-5 (3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬